molecular formula C21H21FN2O3 B11596793 (5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11596793
M. Wt: 368.4 g/mol
InChI Key: GRHFKXXCNHXZIZ-YBFXNURJSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound features an imidazolidine-2,4-dione core with a 4-fluorobenzyl and a 4-(2-methylpropoxy)benzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione typically involves a multi-step process. The starting materials include 4-fluorobenzylamine and 4-(2-methylpropoxy)benzaldehyde. The key steps in the synthesis are:

    Formation of the Imidazolidine-2,4-dione Core: This is achieved by reacting 4-fluorobenzylamine with a suitable dione precursor under acidic or basic conditions.

    Benzylidene Formation: The imidazolidine-2,4-dione intermediate is then reacted with 4-(2-methylpropoxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the fluorine atom in (5E)-3-(4-fluorobenzyl)-5-[4-(2-methylpropoxy)benzylidene]imidazolidine-2,4-dione imparts unique chemical and biological properties compared to its analogs. Fluorine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[4-(2-methylpropoxy)phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21FN2O3/c1-14(2)13-27-18-9-5-15(6-10-18)11-19-20(25)24(21(26)23-19)12-16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,26)/b19-11+

InChI Key

GRHFKXXCNHXZIZ-YBFXNURJSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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